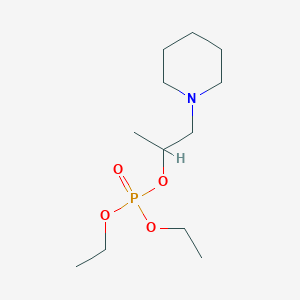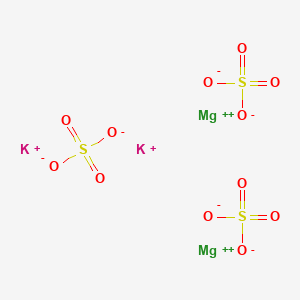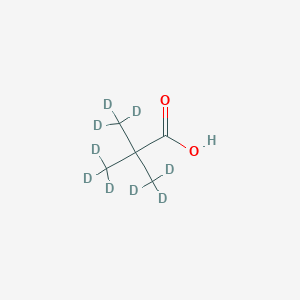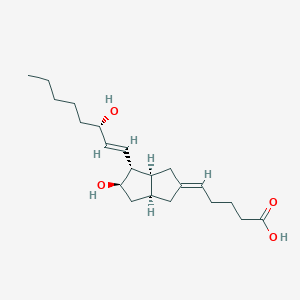
Piperazine, 1-(3-amino-4-quinolyl)-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(3-amino-4-quinolyl)-4-phenyl- is a chemical compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic compound that contains two nitrogen atoms in its ring structure. Piperazine has been used in a variety of research applications, including drug discovery, medicinal chemistry, and neuroscience.
Wirkmechanismus
Piperazine exerts its effects by interacting with various biological targets, including enzymes, receptors, and ion channels. It has been shown to modulate the activity of several neurotransmitter systems, including the dopamine, serotonin, and GABA systems. Piperazine has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Biochemische Und Physiologische Effekte
Piperazine has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to increased feelings of pleasure and euphoria. Piperazine has also been shown to increase the activity of GABA, which can lead to sedation and muscle relaxation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using piperazine in lab experiments is its ability to interact with multiple biological targets. This makes it a useful tool for studying complex biological systems. However, one of the limitations of using piperazine is its potential toxicity. High doses of piperazine can cause seizures, convulsions, and other adverse effects.
Zukünftige Richtungen
There are several future directions for research involving piperazine. One area of interest is the development of new compounds that are based on the structure of piperazine. These compounds could be used to treat a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the development of new methods for synthesizing piperazine that are more efficient and cost-effective. Finally, there is a need for further research on the potential toxicity of piperazine and its effects on the environment.
Synthesemethoden
Piperazine can be synthesized through several methods, including the reaction of 1,4-dichlorobutane with ammonia, the reaction of ethylene diamine with chloroacetic acid, and the reaction of ethylene oxide with ammonia. However, the most commonly used method for synthesizing piperazine is the reaction of 1,2-ethylenediamine with acetaldehyde.
Wissenschaftliche Forschungsanwendungen
Piperazine has been widely used in scientific research due to its ability to interact with various biological targets. It has been used in drug discovery efforts to identify new compounds that can be used to treat various diseases. Piperazine has also been used in medicinal chemistry to modify the properties of existing drugs, such as enhancing their bioavailability or reducing their toxicity.
Eigenschaften
CAS-Nummer |
16018-07-8 |
|---|---|
Produktname |
Piperazine, 1-(3-amino-4-quinolyl)-4-phenyl- |
Molekularformel |
C19H20N4 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
4-(4-phenylpiperazin-1-yl)quinolin-3-amine |
InChI |
InChI=1S/C19H20N4/c20-17-14-21-18-9-5-4-8-16(18)19(17)23-12-10-22(11-13-23)15-6-2-1-3-7-15/h1-9,14H,10-13,20H2 |
InChI-Schlüssel |
QBAKRCCLFFLYCX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=NC4=CC=CC=C43)N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=NC4=CC=CC=C43)N |
Andere CAS-Nummern |
16018-07-8 |
Synonyme |
4-(4-Phenyl-1-piperazinyl)quinolin-3-amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















